molecular formula C11H16O2 B14395180 2-Phenylpentane-1,4-diol CAS No. 90124-75-7

2-Phenylpentane-1,4-diol

Cat. No.: B14395180
CAS No.: 90124-75-7
M. Wt: 180.24 g/mol
InChI Key: IJYYHICMTPBRHB-UHFFFAOYSA-N
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Description

2-Phenylpentane-1,4-diol is an organic compound characterized by a phenyl group attached to a pentane backbone with hydroxyl groups at the first and fourth positions. This compound is part of the diol family, which are known for their two hydroxyl groups. The presence of both a phenyl group and hydroxyl groups makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpentane-1,4-diol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpentane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Phenylpentane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpentane-1,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpentane-1,4-diol is unique due to the presence of both a phenyl group and hydroxyl groups, which confer distinct chemical properties and reactivity. The phenyl group enhances its stability and potential for aromatic interactions, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modifications.

Properties

IUPAC Name

2-phenylpentane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYYHICMTPBRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CO)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742405
Record name 2-Phenylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90124-75-7
Record name 2-Phenylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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